molecular formula C20H21N3O2 B2447420 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 577694-85-0

4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No. B2447420
M. Wt: 335.407
InChI Key: NUSFHXQDXPUFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is a synthetic compound that has gained significant attention in scientific research. It is a small molecule that has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, cyclization, and reduction reactions.

Starting Materials
2-methoxybenzaldehyde, ethyl-2-aminobenzo[d]imidazole-1-carboxylate, ethyl acetoacetate, sodium ethoxide, acetic anhydride, sodium borohydride, acetic acid, hydrochloric acid, sodium hydroxide, chloroacetyl chloride, pyrrolidine

Reaction
Step 1: Condensation of 2-methoxybenzaldehyde and ethyl-2-aminobenzo[d]imidazole-1-carboxylate in the presence of sodium ethoxide to form 1-ethyl-1H-benzo[d]imidazol-2-yl-2-methoxyphenylmethanone., Step 2: Cyclization of 1-ethyl-1H-benzo[d]imidazol-2-yl-2-methoxyphenylmethanone with ethyl acetoacetate in the presence of acetic anhydride to form 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-methoxy-1-phenylpyrrole-2,5-dione., Step 3: Reduction of 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-methoxy-1-phenylpyrrole-2,5-dione with sodium borohydride in the presence of acetic acid to form 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-methoxy-1-phenylpyrrolidine-2,5-dione., Step 4: Hydrolysis of 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-methoxy-1-phenylpyrrolidine-2,5-dione with hydrochloric acid to form 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-methoxy-1-phenylpyrrolidine-2-one., Step 5: Alkylation of 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-methoxy-1-phenylpyrrolidine-2-one with chloroacetyl chloride in the presence of sodium hydroxide to form 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-chloroacetyl-2-methoxyphenyl)pyrrolidine-2-one., Step 6: Reduction of 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-chloroacetyl-2-methoxyphenyl)pyrrolidine-2-one with sodium borohydride in the presence of acetic acid to form 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidine-2-one.

Scientific Research Applications

4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one has been found to have potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, it has been used as a lead compound for the development of new drugs with improved properties. In neuroscience, it has been investigated for its effects on neurotransmitter systems and as a potential treatment for neurological disorders.

Mechanism Of Action

The mechanism of action of 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is not fully understood. However, it has been suggested that it may act as a modulator of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. It has also been found to interact with various proteins, including kinases and enzymes involved in cellular metabolism.

Biochemical And Physiological Effects

Studies have shown that 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one has various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurological disorders. Additionally, it has been found to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one in lab experiments is its small size and synthetic nature, which allows for easy modification and optimization of its properties. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one. One potential direction is the development of new derivatives with improved properties for use as drug candidates. Another direction is the investigation of its effects on different signaling pathways and cellular processes. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields of scientific research.

properties

IUPAC Name

4-(1-ethylbenzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-22-16-9-5-4-8-15(16)21-20(22)14-12-19(24)23(13-14)17-10-6-7-11-18(17)25-2/h4-11,14H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSFHXQDXPUFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.